2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl-
Description
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- is a heterocyclic organic compound featuring a six-membered α-pyrone ring (one oxygen atom and a ketone group) with a 1-heptynyl substituent at position 4 and a methyl group at position 5. The heptynyl group (a seven-carbon alkyne chain) introduces hydrophobicity and reactivity, while the methyl group enhances steric effects and stability. Pyranones are widely studied for their biological activities, including cytotoxicity, antimicrobial effects, and enzyme inhibition .
Properties
CAS No. |
502624-20-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-hept-1-ynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C13H16O2/c1-3-4-5-6-7-8-12-9-11(2)15-13(14)10-12/h9-10H,3-6H2,1-2H3 |
InChI Key |
ITAUHZJQGRLPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an ester.
Introduction of the Heptynyl Group: The heptynyl group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The heptynyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has potential biological activities, such as antimicrobial or antifungal properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(1-heptynyl)-6-methyl- involves its interaction with specific molecular targets. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Comparison
Pyranone derivatives differ primarily in substituent type, position, and chain length. Key structural analogs include:
Key Observations :
- The heptynyl group in the target compound introduces rigidity and reactivity due to the triple bond, contrasting with saturated alkyl chains in analogs like 6-pentyl-2H-pyran-2-one.
- The methyl group at position 6 may sterically hinder reactions compared to unsubstituted pyranones.
Reactivity Differences :
Physicochemical Properties
Functional Group Impact :
- Heptynyl : Increases hydrophobicity and reduces water solubility compared to hydroxyl or methyl groups.
- Methyl : Enhances thermal stability but may reduce electrophilic substitution rates .
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